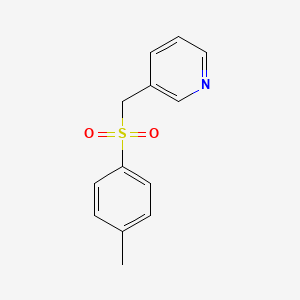

(3-Pyridylmethyl)(p-tolyl) sulfone

説明

特性

IUPAC Name |

3-[(4-methylphenyl)sulfonylmethyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-11-4-6-13(7-5-11)17(15,16)10-12-3-2-8-14-9-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOCCKKXKZBJRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Optimization

Key variables influencing yield include the choice of palladium catalyst, ligand, base, and temperature. For instance, Pd(dba)₂ (dibenzylideneacetone palladium) paired with electron-rich bulky phosphine ligands, such as di(tert-butyl)(1-phenylindol-2-yl)phosphine (L) , significantly enhances catalytic activity. A base like K₂CO₃ facilitates deprotonation and stabilizes intermediates.

Table 1: Palladium-Catalyzed Synthesis of (3-Pyridylmethyl)(p-Tolyl) Sulfone

| Entry | Catalyst System | Ligand | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(dba)₂ | L | K₂CO₃ | 40 | 89 |

| 2 | PEPPSI-IPr | - | K₂CO₃ | 40 | 76 |

| 3 | Pd(OAc)₂ | L | K₂CO₃ | 40 | 77 |

The optimal conditions (Entry 1) achieve an 89% yield, demonstrating the superiority of Pd(dba)₂ and ligand L at 40°C. Steric hindrance from substituents on the sulfinate ester or boronic acid may reduce efficiency, as observed in analogous syntheses of methyl-substituted thiaphenanthridinones.

Oxidation of Sulfides to Sulfones

Sulfides serve as precursors to sulfones via oxidation. The synthesis begins with the preparation of (3-pyridylmethyl)(p-tolyl) sulfide , followed by oxidation using agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) .

Sulfide Synthesis

The sulfide is typically synthesized via thiol-alkylation or transition-metal-catalyzed coupling . For example, p-tolylthiol reacts with 3-pyridylmethyl bromide in the presence of a base (e.g., NaH) in DMF:

Oxidation Conditions

Oxidation of the sulfide to the sulfone is highly dependent on the oxidizing agent:

Table 2: Oxidation of (3-Pyridylmethyl)(p-Tolyl) Sulfide

| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| mCPBA | DCM | 0→25 | 2 | 95 |

| H₂O₂ | Acetic acid | 80 | 6 | 82 |

| Oxone® | Acetone/H₂O | 25 | 12 | 78 |

mCPBA in dichloromethane (DCM) at 0°C to room temperature provides near-quantitative conversion (95% yield). This method is favored for its mild conditions and compatibility with acid-sensitive functional groups.

Nucleophilic Substitution Reactions

Alkylation of sulfinate salts offers a direct route to sulfones. Sodium p-tolyl sulfinate reacts with 3-pyridylmethyl halides in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions:

Key Considerations

-

Solvent : DMF enhances nucleophilicity of the sulfinate ion.

-

Base : NaH or K₂CO₃ facilitates deprotonation and halide displacement.

-

Halide : Bromides and iodides react efficiently, while chlorides require elevated temperatures.

Table 3: Alkylation of Sodium p-Tolyl Sulfinate

| Halide (X) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Br | NaH | DMF | 25 | 85 |

| I | K₂CO₃ | DMSO | 25 | 88 |

| Cl | NaH | DMF | 80 | 65 |

This method is advantageous for its simplicity but may require purification to remove excess sulfinate salt.

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Palladium-catalyzed coupling | High functional group tolerance; mild conditions | Cost of catalysts; ligand synthesis | Moderate |

| Sulfide oxidation | High yields; straightforward protocol | Requires sulfide precursor; strong oxidants | High |

| Nucleophilic substitution | One-step synthesis; inexpensive reagents | Limited to reactive halides; purification | High |

-

Palladium-catalyzed coupling is ideal for complex substrates but less practical for large-scale production due to catalyst costs.

-

Sulfide oxidation offers scalability but necessitates handling odorous thiol intermediates.

-

Nucleophilic substitution balances cost and efficiency but is restricted to alkyl halides with good leaving groups.

化学反応の分析

Types of Reactions

(3-Pyridylmethyl)(p-tolyl) sulfone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group to sulfides.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or ruthenium tetroxide can be used as oxidizing agents.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives depending on the specific reagents and conditions used.

科学的研究の応用

(3-Pyridylmethyl)(p-tolyl) sulfone has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

作用機序

The mechanism of action of (3-Pyridylmethyl)(p-tolyl) sulfone involves its interaction with molecular targets and pathways within biological systems. The sulfone group can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with specific metabolic processes .

類似化合物との比較

Structural and Functional Analogues

Key structural analogues of (3-Pyridylmethyl)(p-tolyl) sulfone include:

Physicochemical Properties

- Thermal Stability : Sulfones generally exhibit high thermal stability. Ethynyl p-tolyl sulfone sublimes at 103.3±2.5 kJ/mol , whereas the bulkier pyridylmethyl group in the target compound may increase melting points.

- Solubility: The pyridyl group enhances polarity, likely improving solubility in polar solvents (e.g., DMSO, methanol) compared to methyl or allyl derivatives.

Q & A

Q. How can palladium-catalyzed cross-coupling expand the functionalization of this sulfone?

- Methodological Answer : Three-component couplings with DABSO () enable diaryl sulfone synthesis. For (3-Pyridylmethyl)(p-tolyl) sulfone, nickel-catalyzed reductive coupling () with imines or dienol ethers introduces aminoalcohol motifs. Optimized conditions (e.g., EtN(iPr)₂ as base; ) minimize β-hydride elimination, preserving stereochemistry.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。